4-(Piperidin-4-yl)indolin-2-one
Description
4-(Piperidin-4-yl)indolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with a piperidin-4-yl group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with neurotransmitter receptors, particularly nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors. The compound serves as a foundational structure for developing bifunctional ligands, with modifications to its substituents enabling fine-tuning of receptor affinity and efficacy .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H16N2O/c16-13-8-11-10(2-1-3-12(11)15-13)9-4-6-14-7-5-9/h1-3,9,14H,4-8H2,(H,15,16) |
InChI Key |
CEKVIBQMLRSJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C3CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)indolin-2-one typically involves the reaction of indole derivatives with piperidine. One common method is the cyclization of N-(4-piperidinyl)aniline with isatin under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Piperidin-4-yl)indolin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. By binding to NLRP3, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-(Piperidin-4-yl)indolin-2-one can be contextualized by comparing it to analogs with variations in the core scaffold, substituents, or substitution patterns. Below is a detailed analysis:
Structural Analogs with Modified Substituents
Core Scaffold Variations
- 2-(Piperidin-4-yl)isoindolin-1-one: Features an isoindolin-1-one core instead of indolin-2-one. This alteration reduces planarity, likely impacting receptor binding kinetics.
- 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride : Incorporates a fluorine atom and methylene linker, increasing lipophilicity (logP ~2.5). Used in neuropharmacology research but lacks detailed receptor data .
Pharmacological Profiles
- NOP/MOP Receptor Modulation: SR16507 and related analogs (e.g., SR16435) demonstrate that bulky cycloalkyl or aromatic substituents (e.g., 4-isopropylcyclohexyl) enhance NOP affinity while retaining partial MOP agonism. Their antinociceptive effects are attenuated by NOP activation, a property absent in non-NOP-binding opioids like morphine . In contrast, 4-(Piperidin-4-yl)indolin-2-one itself shows moderate NOP/MOP activity, serving as a precursor for optimizing subtype selectivity .
Dopamine Receptor Interactions :
- Indolin-2-one derivatives with piperazinylbutyl side chains (e.g., compound 4c ) exhibit high dopamine D4 receptor affinity (Ki = 0.5 nM), highlighting the impact of flexible side chains on receptor subtype selectivity .
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